molecular formula C15H18N2O3 B8311221 Benzyl[2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamate

Benzyl[2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamate

Cat. No. B8311221
M. Wt: 274.31 g/mol
InChI Key: JGWWYTRUHAQRFA-UHFFFAOYSA-N
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Patent
US07902375B2

Procedure details

To a stirred suspension of polymer supported triphenylphosphene (19.6 g, 58.9 mmol) in DCM (250 ml) is added iodine (14.95 g, 58.9 mmol). After stirring at room temperature for 10 minutes, the mixture is treated with triethylamine (16.4 ml, 117.5 mmol) followed by a solution of [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamic acid benzyl ester (step 2) (6.88 g, 23.5 mmol) in DCM (50 ml). The reaction mixture is stirred overnight and then filtered through Celite™ filter material, washed through with DCM (500 ml) and the solvent removed in vacuo to yield the titled compound as a brown solid.
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Name
[2-(2-oxo-butylcarbamoyl)-ethyl]-carbamic acid benzyl ester
Quantity
6.88 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
II.C(N(CC)CC)C.[CH2:10]([O:17][C:18](=[O:30])[NH:19][CH2:20][CH2:21][C:22](=[O:29])[NH:23][CH2:24][C:25](=O)[CH2:26][CH3:27])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(Cl)Cl>[CH2:10]([O:17][C:18](=[O:30])[NH:19][CH2:20][CH2:21][C:22]1[O:29][C:25]([CH2:26][CH3:27])=[CH:24][N:23]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
14.95 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
16.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
[2-(2-oxo-butylcarbamoyl)-ethyl]-carbamic acid benzyl ester
Quantity
6.88 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCCC(NCC(CC)=O)=O)=O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a stirred suspension of polymer
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through Celite™
FILTRATION
Type
FILTRATION
Details
filter material
WASH
Type
WASH
Details
washed through with DCM (500 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NCCC=1OC(=CN1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.